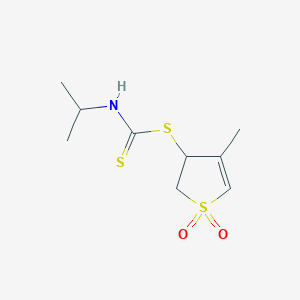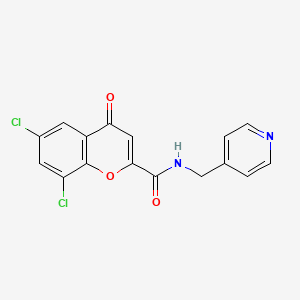
4-(6-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, including the formation of the pyrimidine ring, the cyclopropyl group, and the morpholine ring. Common reagents used in these reactions may include cyclopropylamine, pyrimidine derivatives, and morpholine. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions to maximize yield and purity would be crucial. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled temperatures.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(6-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiomorpholine
Uniqueness
Compared to similar compounds, 4-(6-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine may exhibit unique properties due to the presence of the morpholine ring. This ring can influence the compound’s solubility, stability, and biological activity, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C17H24N4O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-(6-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N4O2/c22-17(20-6-2-1-3-7-20)15-11-21(8-9-23-15)16-10-14(13-4-5-13)18-12-19-16/h10,12-13,15H,1-9,11H2 |
InChI Key |
NMANTXOQMXRPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC(=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12220674.png)
![(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone](/img/structure/B12220677.png)
![10-(4-Chlorophenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12220683.png)
![6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12220686.png)


![1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B12220720.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12220721.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12220731.png)
![7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B12220733.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12220737.png)


![7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12220762.png)
